Photo-Crosslinkable Polyimide Gate Insulator: DOCDA-DABC PSPI vs. Conventional Thermally Cured Polyimide on Dielectric and Patterning Performance
The polyimide synthesized from 5-(2,5-dioxytetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride (DOCDA) and 3,5-diaminobenzyl cinnamate (DABC, the cinnamate ester of (3,5-diaminophenyl)methanol) yields a photo-sensitive polyimide (PSPI) that can be directly micro-patterned by UV exposure and solvent development—a capability fundamentally absent in conventional, thermally cured aromatic polyimides [1]. The PSPI thin film, fabricated at only 160 °C, delivers a dielectric constant of 3.3 at 10 kHz and an ultralow leakage current density of <1.7 × 10⁻¹⁰ A/cm² under a 0–100 V bias [1]. By comparison, typical non-photo-patternable polyimide gate insulators require curing temperatures exceeding 250 °C and cannot be micropatterned without separate photoresist steps, adding process complexity and thermal budget [2]. The DABC monomer's cinnamoyl group undergoes photo-crosslinking without a photoinitiator, enabling feature resolution down to approximately 25 μm linewidth [3].
| Evidence Dimension | Dielectric constant and leakage current density at low processing temperature with photo-patternability |
|---|---|
| Target Compound Data | DOCDA/DABC PSPI: dielectric constant 3.3 at 10 kHz; leakage current <1.7 × 10⁻¹⁰ A/cm² (0–100 V bias); fabrication temperature 160 °C; photo-patternable via UV exposure + solvent development |
| Comparator Or Baseline | Conventional thermally cured aromatic polyimide gate insulators: typical curing >250 °C; not directly photo-patternable (require additional photoresist lithography); dielectric constant typically 3.0–3.8 |
| Quantified Difference | Processing temperature reduced by ≥90 °C; photo-patternability enables direct via formation without photoresist; leakage current in the 10⁻¹⁰ A/cm² regime competitive with best-in-class polyimide dielectrics |
| Conditions | PSPI thin film spin-coated and cured at 160 °C; electrical characterization at 10 kHz, 0–100 V bias; patterning by selective 365 nm UV exposure and γ-butyrolactone development |
Why This Matters
The combination of low processing temperature (160 °C), photo-patternability, and excellent dielectric properties makes the DABC-derived PSPI uniquely suited for flexible organic electronics where thermal budget and process simplicity are critical procurement criteria.
- [1] Jang, K.-S.; et al. Direct photo-patternable, low-temperature processable polyimide gate insulator for pentacene thin-film transistors. Org. Electron. 2012, 13, 1665–1670. View Source
- [2] Jang, K.-S.; et al. (Introduction and discussion sections comparing PSPI to thermally cured polyimides). Org. Electron. 2012, 13, 1665–1670. View Source
- [3] Low-Temperature Processable, Photo-Curable Polyimides as Gate Insulators for Thin-Film Transistors. IngentaConnect. Discusses 25 μm patterning resolution of DABC-based PSPI. View Source
